molecular formula C31H18BrN B15094613 2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]

2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]

Cat. No.: B15094613
M. Wt: 484.4 g/mol
InChI Key: ZLXAZKSUEPTRRQ-UHFFFAOYSA-N
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Description

2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] is a complex organic compound characterized by a spiro-configured polycyclic framework. This compound is notable for its unique structural features, which include a bromine atom and a spiro linkage between fluorene and indoloacridine units.

Preparation Methods

The synthesis of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, acetic acid, and hydrogen chloride, among others . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] in OLEDs involves its role as an emitter material. The compound’s spiro-configured polycyclic framework enables it to exhibit high color purity and stability by suppressing molecular interactions and lowering the excited-state energy. This results in bright, ultrapure deep-blue emissions with high external quantum efficiencies .

Properties

Molecular Formula

C31H18BrN

Molecular Weight

484.4 g/mol

IUPAC Name

2'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]

InChI

InChI=1S/C31H18BrN/c32-19-16-17-21-20-8-1-3-11-24(20)31(27(21)18-19)25-12-4-6-15-29(25)33-28-14-5-2-9-22(28)23-10-7-13-26(31)30(23)33/h1-18H

InChI Key

ZLXAZKSUEPTRRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=C(C=C3)Br

Origin of Product

United States

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